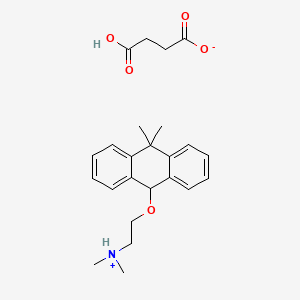

Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate

Description

Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate is a structurally complex compound combining an ethylamine backbone with a dimethylanthracene moiety and a succinate counterion. The molecule features:

- 10,10-Dimethyl-9-anthracenyloxy substituent: A bulky anthracene-derived group with electron-rich aromatic properties, likely influencing steric interactions and solubility.

- Succinate counterion: Enhances solubility and stability via ionic interactions.

Its structural complexity suggests roles in drug development (e.g., as an intermediate or impurity) or as a functionalized anthracene derivative for optoelectronic applications .

Properties

CAS No. |

18801-26-8 |

|---|---|

Molecular Formula |

C24H31NO5 |

Molecular Weight |

413.5 g/mol |

IUPAC Name |

2-[(10,10-dimethyl-9H-anthracen-9-yl)oxy]ethyl-dimethylazanium;4-hydroxy-4-oxobutanoate |

InChI |

InChI=1S/C20H25NO.C4H6O4/c1-20(2)17-11-7-5-9-15(17)19(22-14-13-21(3)4)16-10-6-8-12-18(16)20;5-3(6)1-2-4(7)8/h5-12,19H,13-14H2,1-4H3;1-2H2,(H,5,6)(H,7,8) |

InChI Key |

RUFMPBJUVQHKOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2C(C3=CC=CC=C31)OCC[NH+](C)C)C.C(CC(=O)[O-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

The preparation of Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate involves synthetic routes that typically include the reaction of anthracene derivatives with ethylamine and dimethylamine under specific conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pharmaceuticals

The compound shares structural motifs with several pharmaceutical impurities and active ingredients. Key comparisons include:

Doxylamine Hydrogen Succinate (Imp. A(EP))

- Structure : N,N-Dimethyl-2-[1(RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethanamine hydrogen succinate.

- Key Differences :

Orphenadrine Citrate

- Structure : N,N-Dimethyl-2-[(o-methyl-α-phenylbenzyl)oxy]ethylamine citrate.

- Key Differences :

Sumatriptan Succinate Impurities

Anthracene-Based Derivatives

The anthracenyloxy group distinguishes this compound from other anthracene derivatives:

9,10-Bis[N-(2-naphthyl)anilino]anthracene

- Structure: Anthracene core with naphthyl and phenyl amino groups.

- Key Differences: Functionalization: Amino groups instead of ether-linked ethylamine. Use: Organic semiconductor or fluorescent material .

N,N-Dimethyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide

- Structure: Sulfonamide-linked anthraquinone derivative.

- Key Differences: Functional group: Sulfonamide and ketone groups instead of ethoxyamine. Use: Potential dye or photochemical agent .

Metabolic and Analytical Comparisons

Evidence from metabolic studies (e.g., LC-MS/MS and GC × GC-TOF-MS) highlights differences in pathways when comparing ethylamine and succinate cultures.

- Succinate vs. Ethylamine Metabolism :

- Analytical Relevance : The compound’s succinate counterion may influence its metabolic stability or detection in similar assays.

Data Tables

Table 1: Structural Comparison of Key Compounds

Table 2: Metabolic Differences (Ethylamine vs. Succinate Cultures)

Biological Activity

Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate (CAS Number: 68162-40-3) is a compound of interest in pharmaceutical and chemical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula

- C : 25

- H : 33

- N : 1

- O : 5

Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 310.21654 | 175.7 |

| [M+Na]+ | 332.19848 | 190.1 |

| [M+NH4]+ | 327.24308 | 188.6 |

| [M+K]+ | 348.17242 | 176.9 |

Pharmacological Properties

This compound exhibits several pharmacological properties that make it a candidate for further investigation:

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which can be beneficial in reducing oxidative stress in biological systems.

- Neuroprotective Effects : Similar compounds have shown potential neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation.

- Photodynamic Activity : The anthracene component may contribute to photodynamic properties, making it useful in phototherapy applications.

The mechanisms through which this compound exerts its effects are still under investigation but may include:

- Modulation of neurotransmitter receptor activity, particularly involving NMDA and GABA receptors.

- Interaction with cellular signaling pathways that regulate oxidative stress responses.

Study on Neuroprotective Effects

A study published in Neuropharmacology explored the neuroprotective effects of similar anthracene derivatives. The results indicated that these compounds could inhibit excitotoxicity induced by NMDA receptor activation in neuronal cultures, suggesting a potential therapeutic avenue for neurodegenerative diseases.

Antioxidant Activity Assessment

Research conducted by Zhang et al. (2020) evaluated the antioxidant capacity of various succinate derivatives, including those related to ethylamine compounds. The findings demonstrated significant free radical scavenging activity, indicating that ethylamine derivatives could mitigate oxidative damage in cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.